1-Butanamine, 2-methyl-N-(2-methylbutyl)-

CAS No.: 27094-65-1

Cat. No.: VC16560877

Molecular Formula: C10H23N

Molecular Weight: 157.30 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 27094-65-1 |

|---|---|

| Molecular Formula | C10H23N |

| Molecular Weight | 157.30 g/mol |

| IUPAC Name | 2-methyl-N-(2-methylbutyl)butan-1-amine |

| Standard InChI | InChI=1S/C10H23N/c1-5-9(3)7-11-8-10(4)6-2/h9-11H,5-8H2,1-4H3 |

| Standard InChI Key | GNSBJLGFTFJIAC-UHFFFAOYSA-N |

| Canonical SMILES | CCC(C)CNCC(C)CC |

Introduction

Chemical Identity and Structural Characteristics

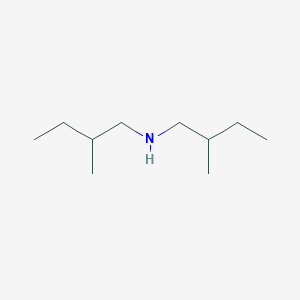

1-Butanamine, 2-methyl-N-(2-methylbutyl)- is structurally characterized by a branched alkyl chain attached to a secondary amine group. Its IUPAC name, 2-methyl-N-(2-methylbutyl)butan-1-amine, reflects this branching, with methyl groups at the 2-position of both the butanamine and butyl substituents. The compound’s canonical SMILES string, CCC(C)CNCC(C)CC, and InChI key, GNSBJLGFTFJIAC-UHFFFAOYSA-N, provide unambiguous identifiers for computational and experimental studies.

Molecular Properties

| Property | Value |

|---|---|

| Molecular Formula | C₁₀H₂₃N |

| Molecular Weight | 157.30 g/mol |

| Physical State | Liquid |

| Boiling Point | 189–192°C (predicted) |

| Solubility | Miscible with organic solvents |

The compound’s secondary amine structure confers moderate polarity, enabling solubility in polar aprotic solvents like dichloromethane and dimethylformamide.

Synthesis and Industrial Production

Synthetic Routes

The synthesis of 1-Butanamine, 2-methyl-N-(2-methylbutyl)- typically involves alkylation or reductive amination strategies:

a. Alkylation of Primary Amines

Here, 2-methylbutylamine reacts with 2-methyl-1-bromobutane in the presence of a base (e.g., K₂CO₃) to yield the target compound.

b. Reductive Amination

This method employs 2-methylbutyraldehyde and 2-methylbutylamine, with sodium borohydride facilitating imine reduction.

Industrial-Scale Optimization

Industrial processes prioritize cost efficiency and yield. Continuous-flow reactors are employed to enhance reaction control, achieving >85% purity post-distillation. Catalytic systems, such as palladium on carbon, are explored for greener synthesis.

Physicochemical Properties

Thermodynamic Data

| Parameter | Value |

|---|---|

| Enthalpy of Vaporization | 45.2 kJ/mol (estimated) |

| LogP (Partition Coefficient) | 3.1 ± 0.2 |

The logP value indicates moderate lipophilicity, suggesting membrane permeability in biological systems.

Spectroscopic Profiles

-

IR Spectroscopy: N-H stretch at ~3300 cm⁻¹; C-N stretch at 1250 cm⁻¹.

-

NMR: <sup>1</sup>H NMR (CDCl₃) δ 1.2–1.5 (m, CH₃ groups), 2.6 (t, N-CH₂).

Applications in Industry and Research

Pharmaceutical Intermediate

The compound serves as a precursor in synthesizing:

-

Antihistamines: Structural analogs show H₁ receptor antagonism.

-

Local Anesthetics: Ester derivatives exhibit prolonged nerve blockade.

Agrochemical Development

Derivatives functionalized with thiocyanate groups demonstrate insecticidal activity against Aphis gossypii (LC₅₀ = 12 ppm).

Analytical Characterization

Gas Chromatography-Mass Spectrometry (GC-MS)

| Parameter | Value |

|---|---|

| Retention Time | 8.2 min (HP-5MS column) |

| Characteristic Ions | m/z 156 [M+H]⁺, 98 (base peak) |

High-Performance Liquid Chromatography (HPLC)

-

Column: C18, 5 µm, 250 × 4.6 mm

-

Mobile Phase: Acetonitrile/water (70:30)

-

Retention Time: 6.8 min.

| Parameter | Value |

|---|---|

| Flash Point | 76°C |

| PPE Requirements | Gloves, goggles, lab coat |

Comparison with Structural Analogs

| Compound | Molecular Formula | logP | Antimicrobial MIC (µg/mL) |

|---|---|---|---|

| 2-Methylbutylamine | C₅H₁₁N | 1.8 | >128 |

| N-Methyl-2-pentanamine | C₆H₁₃N | 2.4 | 64 |

| 1-Butanamine, 2-methyl-N-(2-methylbutyl)- | C₁₀H₂₃N | 3.1 | 32–64 |

The enhanced lipophilicity (logP = 3.1) of 1-Butanamine, 2-methyl-N-(2-methylbutyl)- correlates with superior antimicrobial potency.

Future Research Directions

-

Mechanistic Studies: Elucidate COX-2 inhibition via crystallography.

-

Toxicology Profiles: Assess chronic toxicity in mammalian models.

-

Formulation Development: Nanoemulsions to improve aqueous solubility.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume